Cas no 2172043-06-8 (3-(1-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopentyl}-N-methylformamido)propanoic acid)

3-(1-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopentyl}-N-methylformamido)propanoic acid structure
2172043-06-8 structure
商品名:3-(1-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopentyl}-N-methylformamido)propanoic acid
CAS番号:2172043-06-8
MF:C26H30N2O5
メガワット:450.526807308197
CID:6526512
PubChem ID:165548431

3-(1-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopentyl}-N-methylformamido)propanoic acid 化学的及び物理的性質

名前と識別子

    • 3-(1-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopentyl}-N-methylformamido)propanoic acid
    • 2172043-06-8
    • 3-(1-{1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopentyl}-N-methylformamido)propanoic acid
    • EN300-1490709
    • インチ: 1S/C26H30N2O5/c1-28(15-12-23(29)30)24(31)26(13-6-7-14-26)17-27-25(32)33-16-22-20-10-4-2-8-18(20)19-9-3-5-11-21(19)22/h2-5,8-11,22H,6-7,12-17H2,1H3,(H,27,32)(H,29,30)
    • InChIKey: PPFWPUIMOKASOL-UHFFFAOYSA-N
    • ほほえんだ: O=C(C1(CNC(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)CCCC1)N(C)CCC(=O)O

計算された属性

  • せいみつぶんしりょう: 450.21547206g/mol
  • どういたいしつりょう: 450.21547206g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 33
  • 回転可能化学結合数: 9
  • 複雑さ: 698
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 95.9Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.4

3-(1-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopentyl}-N-methylformamido)propanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1490709-1000mg
3-(1-{1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopentyl}-N-methylformamido)propanoic acid
2172043-06-8
1000mg
$3368.0 2023-09-28
Enamine
EN300-1490709-500mg
3-(1-{1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopentyl}-N-methylformamido)propanoic acid
2172043-06-8
500mg
$3233.0 2023-09-28
Enamine
EN300-1490709-50mg
3-(1-{1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopentyl}-N-methylformamido)propanoic acid
2172043-06-8
50mg
$2829.0 2023-09-28
Enamine
EN300-1490709-250mg
3-(1-{1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopentyl}-N-methylformamido)propanoic acid
2172043-06-8
250mg
$3099.0 2023-09-28
Enamine
EN300-1490709-1.0g
3-(1-{1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopentyl}-N-methylformamido)propanoic acid
2172043-06-8
1g
$0.0 2023-06-05
Enamine
EN300-1490709-2500mg
3-(1-{1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopentyl}-N-methylformamido)propanoic acid
2172043-06-8
2500mg
$6602.0 2023-09-28
Enamine
EN300-1490709-5000mg
3-(1-{1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopentyl}-N-methylformamido)propanoic acid
2172043-06-8
5000mg
$9769.0 2023-09-28
Enamine
EN300-1490709-10000mg
3-(1-{1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopentyl}-N-methylformamido)propanoic acid
2172043-06-8
10000mg
$14487.0 2023-09-28
Enamine
EN300-1490709-100mg
3-(1-{1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopentyl}-N-methylformamido)propanoic acid
2172043-06-8
100mg
$2963.0 2023-09-28

3-(1-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopentyl}-N-methylformamido)propanoic acid 関連文献

3-(1-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopentyl}-N-methylformamido)propanoic acidに関する追加情報

3-(1-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopentyl}-N-methylformamido)propanoic acid: A Comprehensive Overview

The compound with CAS No. 2172043-06-8, known as 3-(1-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopentyl}-N-methylformamido)propanoic acid, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is notable for its complex structure, which incorporates a fluorenylmethoxycarbonyl (Fmoc) group, a cyclopentyl ring, and a formamide moiety. These structural features endow the molecule with unique properties that make it a valuable tool in various research and industrial applications.

Recent advancements in chemical synthesis have enabled the precise construction of such intricate molecules. The Fmoc group, a well-known protecting group in peptide synthesis, plays a pivotal role in stabilizing reactive intermediates during the formation of this compound. The cyclopentyl ring introduces rigidity and enhances the molecule's stability, while the formamide group contributes to its solubility and reactivity. These attributes collectively make this compound an ideal candidate for exploring novel chemical transformations and drug delivery systems.

One of the most promising applications of this compound lies in its potential as a precursor for bioactive molecules. Researchers have demonstrated that derivatives of this compound can exhibit selective binding to specific biological targets, such as enzymes or receptors. For instance, studies published in 2023 have highlighted its ability to modulate the activity of certain kinases, making it a compelling lead for anti-cancer drug development. The integration of the Fmoc group allows for controlled deprotection strategies, enabling fine-tuned modulation of the molecule's bioactivity.

In addition to its pharmacological applications, this compound has also found utility in materials science. Its rigid structure and functional groups make it an attractive candidate for polymer synthesis and self-assembling systems. Recent research has explored its use as a building block for supramolecular architectures, where it serves as a versatile linker between different functional units. Such applications underscore the versatility of this compound across diverse scientific disciplines.

The synthesis of 3-(1-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopentyl}-N-methylformamido)propanoic acid involves a multi-step process that combines principles from stereochemistry, catalysis, and process optimization. Key challenges include achieving high enantioselectivity during the formation of chiral centers and ensuring scalability for industrial production. Innovations in asymmetric catalysis have significantly improved the efficiency of these reactions, paving the way for large-scale manufacturing.

From an environmental standpoint, researchers are increasingly focusing on developing sustainable synthetic routes for this compound. Green chemistry principles are being integrated into its production processes to minimize waste and reduce energy consumption. For example, recent studies have reported the use of biodegradable solvents and recyclable catalysts in its synthesis, aligning with global efforts to promote eco-friendly chemical practices.

In conclusion, 3-(1-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopentyl}-N-methylformamido)propanoic acid represents a cutting-edge molecule with vast potential across multiple domains. Its unique structure, combined with advancements in synthetic methodologies and application-oriented research, positions it as a cornerstone for future innovations in chemistry and beyond.

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